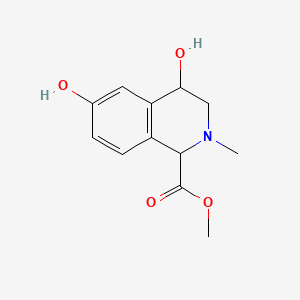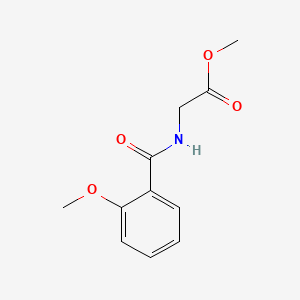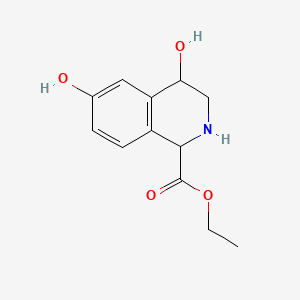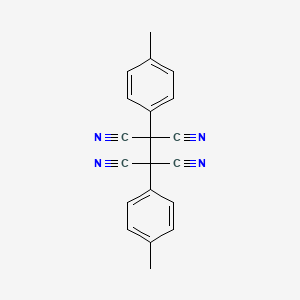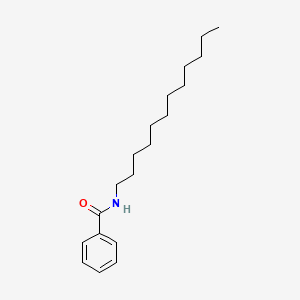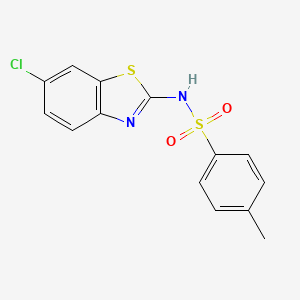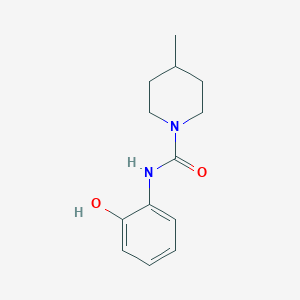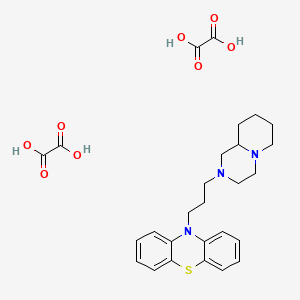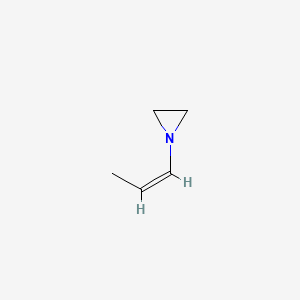
Aziridine, 1-(1-propenyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(1-propenyl)-, (Z)- is an organic compound with the molecular formula C₅H₉N It is a stereoisomer of aziridine, characterized by the presence of a three-membered ring containing nitrogen and a (Z)-1-propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(1-propenyl)-, (Z)- typically involves the reaction of aziridine with propenyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity for the (Z)-isomer .
Industrial Production Methods
Industrial production of Aziridine, 1-(1-propenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the product is achieved through distillation or chromatography to remove any impurities and obtain the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(1-propenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
Aziridine, 1-(1-propenyl)-, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Aziridine, 1-(1-propenyl)-, (Z)- involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the strained three-membered ring structure .
Comparison with Similar Compounds
Similar Compounds
Aziridine, 1-(1-propenyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl group.
Azetidine: A four-membered ring analog with similar reactivity but different ring strain and stability.
Ethyleneimine: A simpler aziridine derivative with broader applications in polymer chemistry.
Uniqueness
Aziridine, 1-(1-propenyl)-, (Z)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The (Z)-isomer exhibits distinct chemical and physical properties compared to its (E)-counterpart, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
24461-38-9 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
1-[(Z)-prop-1-enyl]aziridine |
InChI |
InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2- |
InChI Key |
BEUWPRGCKSXXRV-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\N1CC1 |
Canonical SMILES |
CC=CN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
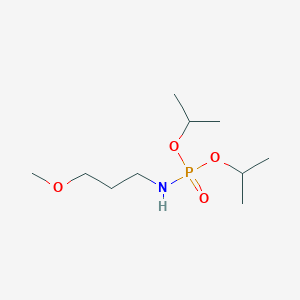
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
